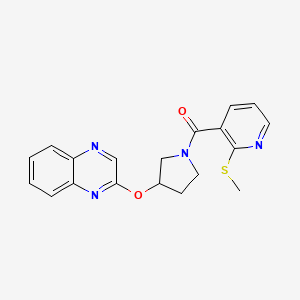

(2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone

Description

This compound features a methanone core bridging two heterocyclic moieties: a 2-(methylthio)pyridin-3-yl group and a pyrrolidine ring substituted with a quinoxalin-2-yloxy group at the 3-position. Its molecular formula is inferred as C₁₈H₁₆N₄O₂S (molecular weight ≈ 352.4 g/mol), though experimental data (e.g., solubility, melting point) are unavailable in the provided evidence.

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-26-18-14(5-4-9-20-18)19(24)23-10-8-13(12-23)25-17-11-21-15-6-2-3-7-16(15)22-17/h2-7,9,11,13H,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPDSXHAWDBPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone can involve multi-step organic synthesis methods:

Formation of the Pyridine Ring: : Pyridine synthesis may be achieved through a Hantzsch pyridine synthesis or similar strategies.

Thioether Formation: : Introducing the methylthio group at the 2-position of the pyridine ring can be done via thiolation reactions, possibly using methylthiolating agents.

Coupling with Quinoxaline and Pyrrolidine: : The quinoxalin-2-yloxy and pyrrolidin-1-yl groups can be introduced through nucleophilic aromatic substitution and reductive amination, respectively.

Final Assembly: : The final step may involve coupling the intermediate products to form the complete molecule under specific reaction conditions, using appropriate catalysts and solvents.

Industrial Production Methods

While detailed industrial methods might be proprietary, scalable syntheses often use batch processes, flow chemistry, or catalytic methods to ensure high yield and purity. Optimizing reaction conditions for temperature, pressure, and reagent concentration is crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of reactions due to its functional groups:

Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Substituents: : Halogenating agents, nucleophiles like amines or thiols.

Major Products

The primary products of these reactions include oxidized sulfoxides/sulfones, reduced alcohol derivatives, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in synthetic organic chemistry.

Biology

The compound's unique structure might interact with biological macromolecules, suggesting potential as a molecular probe or in drug design.

Medicine

In medicinal chemistry, the compound could be explored for its biological activity, possibly leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound might find use in materials science, particularly in the design of new polymers or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects depends on its interaction with specific molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their function and triggering downstream biological effects.

Comparison with Similar Compounds

(3R)-3-Methylpiperidin-1-ylmethanone

Structural Similarities :

- Contains a methanone bridge linking a quinoxaline (6-position) to a nitrogen-containing heterocycle (piperidine).

- Shares the quinoxaline moiety, which is pharmacologically relevant for DNA intercalation or kinase inhibition.

Key Differences :

- Heterocycle : Piperidine (6-membered ring) vs. pyrrolidine (5-membered) in the target compound. Piperidine’s increased ring size may enhance conformational flexibility.

- Substituents : The target compound features a methylthio-pyridine group, while this analog has a 3R-methyl group on the piperidine, introducing stereochemical complexity.

- Molecular Formula : C₁₅H₁₇N₃O (MW = 255.3 g/mol), significantly smaller than the target compound due to the absence of sulfur and a simpler substituent profile.

Functional Implications :

- The 3R-methyl group may influence target binding through steric effects, whereas the methylthio group in the target could enhance lipophilicity and metabolic stability.

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Structural Similarities :

- Pyrrolidine ring substituted with a heteroaromatic group (quinoxalin-2-yl) via a methanone bridge.

- Both compounds share the quinoxaline motif and pyrrolidine core.

Key Differences :

- Substituents : The analog has a 3-methoxypyrazine-2-yloxy group on pyrrolidine, whereas the target compound has a 2-(methylthio)pyridin-3-yl group.

- Electronic Effects : Methoxy (electron-donating) vs. methylthio (weakly electron-donating but polarizable due to sulfur).

- Molecular Formula : C₁₈H₁₇N₅O₃ (MW = 351.4 g/mol), nearly identical in size to the target compound but with additional nitrogen and oxygen atoms.

Functional Implications :

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone is a novel organic molecule with potential biological activities due to its unique structural features. The presence of both pyridine and quinoxaline moieties suggests possible interactions with various biological targets, which may lead to applications in medicinal chemistry.

Structural Overview

This compound can be characterized by its complex structure, which includes:

- A pyridine ring substituted with a methylthio group.

- A quinoxaline moiety linked through an ether bond to a pyrrolidine ring that contains a methanone functional group.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Quinoxaline derivatives have been extensively studied for their potential antiviral and antimicrobial properties, suggesting that this compound could exhibit similar activities due to structural similarities.

Target Interactions

- Antimicrobial Activity : Quinoxaline derivatives are known to target bacterial ribosomes and inhibit protein synthesis, which may extend to this compound.

- Cytotoxicity : The methanone group may enhance the reactivity towards nucleophiles, potentially leading to cytotoxic effects on cancer cells.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with similar compounds:

| Activity Type | Compound Class | Reported Effects |

|---|---|---|

| Antimicrobial | Quinoxaline derivatives | Inhibition of bacterial growth |

| Anticancer | Pyridine-based compounds | Induction of apoptosis in cancer cells |

| Neuroprotective | Pyrrolidine analogs | Modulation of neurotransmitter systems |

Case Studies

- Antimicrobial Efficacy : A study on related quinoxaline compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that the presence of the quinoxaline moiety could confer similar properties to our compound .

- Cytotoxic Properties : Research has shown that pyrrolidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to our target have been reported to activate apoptotic pathways in human breast cancer cells .

- Neuropharmacological Effects : Compounds containing pyridine and quinoxaline structures have been investigated for their effects on neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone, and how can purity be optimized?

- Methodology :

- Step 1 : Use Suzuki-Miyaura coupling to link the quinoxaline-pyrrolidine fragment to the methylthio-pyridine moiety. Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (argon atmosphere) to prevent oxidation .

- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor by TLC (Rf ~0.3–0.5) .

- Step 3 : Final purification via recrystallization (solvent: dichloromethane/hexane) to achieve >95% purity. Validate with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methylthio group at C2 of pyridine, quinoxaline-pyrrolidine linkage). Look for characteristic shifts: δ 2.5 ppm (S-CH₃), δ 7.8–8.5 ppm (quinoxaline protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated: ~437.16 Da). Fragmentation patterns should align with pyrrolidine ring cleavage .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow-evaporating solvent systems (e.g., ethanol/water) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare to controls (e.g., cisplatin) to assess selectivity .

- Solubility : Perform shake-flask method in PBS (pH 7.4). Poor solubility (<50 µg/mL) may require formulation optimization (e.g., PEGylation) .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this compound and kinase targets?

- Methodology :

- Step 1 : Generate 3D structures using software like Discovery Studio or AutoDock. Optimize geometry with DFT (B3LYP/6-31G*) .

- Step 2 : Dock into kinase ATP-binding pockets (e.g., PDB: 1M7N for EGFR). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic interactions with quinoxaline .

- Step 3 : Validate with MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD <2 Å) .

Q. How should researchers resolve contradictions in toxicity data across cell models?

- Methodology :

- Hypothesis Testing : Compare hepatotoxicity (HepG2) vs. non-liver cells (HEK293). If discrepancies arise, investigate metabolic activation (e.g., CYP450 isoforms via LC-MS metabolite profiling) .

- Dose-Response Analysis : Use Hill slopes to differentiate on-target vs. off-target effects. A steep slope (nH >1.5) suggests specific binding .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. What strategies optimize the compound’s selectivity for quinoxaline-binding proteins?

- Methodology :

- SAR Studies : Modify substituents (e.g., replace methylthio with sulfoxide/sulfone) and assess activity. Increased hydrophilicity may reduce off-target binding .

- Proteome Profiling : Use affinity chromatography (immobilized compound) with MS-based identification of bound proteins. Exclude non-specific binders (e.g., albumin) .

- Crystallography : Co-crystallize with target proteins to guide rational design (e.g., lengthen pyrrolidine linker to improve fit) .

Q. How can researchers address analytical challenges in quantifying low-concentration samples?

- Methodology :

- LC-MS/MS : Use a triple quadrupole system with MRM mode (transition m/z 437→214 for quantification). Achieve LOD <1 ng/mL with deuterated internal standards .

- Sample Preparation : Employ solid-phase extraction (C18 cartridges) to remove matrix interference. Optimize recovery (>85%) with pH-adjusted elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.